2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde
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Overview
Description
2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C14H16OS and a molecular weight of 232.35 g/mol . This compound is characterized by the presence of a cyclohexene ring substituted with a 4-methylphenylsulfanyl group and an aldehyde functional group. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde typically involves the reaction of 4-methylthiophenol with cyclohex-1-ene-1-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also interact with thiol groups in biological molecules, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde include:
2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbonitrile: This compound has a nitrile group instead of an aldehyde group, which affects its reactivity and applications.
2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid:
2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-ol: The alcohol group in this compound offers different reactivity and potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylcyclohexene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYWSYKPFLFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(CCCC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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